5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

Übersicht

Beschreibung

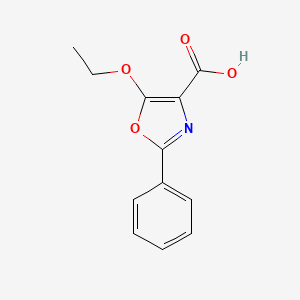

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid (C₁₂H₁₁NO₄) is a heterocyclic compound featuring an oxazole ring substituted with an ethoxy group at position 5, a phenyl group at position 2, and a carboxylic acid moiety at position 4 (Figure 1A, ). Its molecular structure is defined by the SMILES string CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O, and it has a molecular weight of 233.22 g/mol. Predicted collision cross-section (CCS) values for its adducts range from 149.5 Ų ([M+H]⁺) to 162.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with phenyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Decarboxylation and Ring-Opening Reactions

The carboxylic acid group at position 4 and the ethoxy group at position 5 influence the compound’s stability and reactivity. Key observations include:

Hydrolytic Decarboxylation :

Under acidic or basic conditions, the compound undergoes decarboxylation via keto-enol tautomerization (Figure 1A). This process is accelerated by elevated temperatures or polar aprotic solvents (e.g., tetrahydrofuran) .

Hydrogenolysis-Induced Ring Opening :

Hydrogenolysis of related oxazole derivatives (e.g., benzyl esters) leads to azlactone formation. For example, hydrogenolysis of intermediate 20 (Figure 1B) yields azlactone 21 , suggesting that decarboxylation precedes ring-opening .

| Condition/Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| Acidic/Basic hydrolysis | CO₂ release + oxazole ring | Keto-enol tautomerization | |

| H₂/Pd-C | Azlactone derivatives | Ring-opening via reduction |

Functional Group Transformations

The carboxylic acid group participates in classical acid-derived reactions:

Esterification :

Reacts with alcohols (e.g., methanol) under catalytic acid (H₂SO₄) to form methyl esters.

Amidation :

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) yields amides.

Reduction :

The carboxylic acid can be reduced to a primary alcohol using LiAlH₄, though competing oxazole ring reduction may occur.

Reactivity of the Oxazole Ring

The oxazole ring undergoes electrophilic substitution and ring-modification reactions:

Electrophilic Substitution :

The electron-rich oxazole ring reacts with bromine (Br₂) or nitric acid (HNO₃) at position 2 or 5, though steric hindrance from the phenyl group limits reactivity at position 2.

Ring Expansion/Contraction :

Under strong Lewis acid conditions (e.g., AlCl₃), the oxazole ring may rearrange into alternative heterocycles.

Stability Under Various Conditions

Thermal Stability :

Decomposes above 200°C, releasing CO₂ and forming phenyl-substituted byproducts .

pH-Dependent Stability :

-

Acidic conditions (pH < 3) : Rapid decarboxylation dominates.

-

Neutral/basic conditions (pH 7–12) : Slower hydrolysis of the ethoxy group to a hydroxyl group, followed by ring-opening .

| pH | Primary Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 2 | Decarboxylation | <1 hour |

| 7–9 | Ethoxy hydrolysis + ring-opening | 24–48 hours |

| 12 | Rapid hydroxylation | 2–4 hours |

Mechanistic Insights from Computational Studies

-

DFT Calculations : Predict that the ethoxy group stabilizes the oxazole ring through electron donation, reducing susceptibility to electrophilic attack compared to 5-hydroxy analogs .

-

Collision Cross-Section Data : Supports the planar geometry of the oxazole ring, which facilitates π-π interactions with aromatic reagents .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form oxazole derivatives.

- Reduction : Reduction reactions can yield different derivatives.

- Substitution Reactions : It can participate in nucleophilic substitution to introduce new functional groups.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Notable areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating specific biological pathways.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to participate in various chemical reactions makes it suitable for developing novel compounds with tailored functionalities.

Case Study 1: Anticancer Research

A study investigated the effects of derivatives of this compound on cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxicity against specific cancer types, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Novel Materials

Researchers have utilized this compound as a precursor for synthesizing new materials with enhanced electronic properties. By modifying the oxazole ring and introducing various substituents, they developed materials suitable for use in organic electronics.

Wirkmechanismus

The mechanism of action of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Halogen-Substituted Derivatives

- 5-Ethoxy-2-(4-Fluorophenyl)-1,3-Oxazole-4-Carboxylic Acid (C₁₂H₁₀FNO₄, MW 251.21 g/mol) This derivative replaces the phenyl group with a 4-fluorophenyl moiety. Its molecular weight is slightly higher (Δ +18.0 g/mol) compared to the parent compound, which may influence solubility and pharmacokinetics .

Heteroaromatic Ring Substitutions

- 5-Thiophen-2-yl-1,3-Oxazole-4-Carboxylic Acid (C₈H₅NO₃S, MW 195.20 g/mol) The phenyl group is replaced with a thiophene ring, introducing sulfur into the aromatic system. Thiophene’s lower aromaticity compared to benzene may reduce π-π stacking interactions but increase metabolic stability due to sulfur’s resistance to oxidative degradation. This compound has a significantly lower molecular weight (Δ -38.02 g/mol), suggesting higher aqueous solubility .

Alkyl-Substituted Derivatives

- Its low molecular weight (Δ -106.12 g/mol) correlates with higher solubility but may limit membrane permeability .

Positional Isomerism and Ring Modifications

- 5-Ethoxy-4-Methyl-2-Oxazolecarboxylic Acid (C₇H₉NO₄, MW 171.15 g/mol) This positional isomer features a 2-oxazole ring with ethoxy and methyl groups at positions 5 and 4, respectively. The altered substitution pattern may lead to distinct electronic properties, such as increased acidity of the carboxylic acid due to proximity to the methyl group.

Pharmacologically Active Analogues

- 2-Phenyl-5-Substituted Oxazole-4-Carboxylic Acids Derivatives modified with hydrophilic groups (e.g., glucamine) at position 5 exhibit vasoactive or vasoconstrictor effects. For example, 2-phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid demonstrates significant vasoactivity at 50–100 μmol/L, highlighting the role of polar substituents in biological activity .

Structural and Physicochemical Properties Comparison

Biologische Aktivität

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is characterized by its oxazole core structure, which is known for conferring various biological properties. The compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The typical synthetic route includes:

- Reactants : Ethyl 2-bromoacetate, phenyl hydrazine, and ethyl ethoxyacetate.

- Conditions : The reaction is typically conducted in a solvent like ethanol at elevated temperatures to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Compound | S. aureus (µg/ml) | E. coli (µg/ml) |

|---|---|---|

| This compound | 9 | 2 |

| Amoxicillin | 0.25 | 0.125 |

These results indicate that the compound possesses considerable antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that involves modulation of signaling pathways related to inflammation.

Case Study : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in edema compared to control groups .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity.

- Receptor Modulation : It may also interact with cellular receptors involved in inflammatory responses and microbial defense mechanisms.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of the compound. Notably:

- Pharmacokinetics : Investigations into the absorption and metabolism of the compound suggest favorable pharmacokinetic properties that enhance its therapeutic potential .

- Cytotoxicity : The compound has shown moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves cyclocondensation of ethyl 2-phenyloxazole-4-carboxylate precursors with ethoxy-containing reagents under acidic or basic catalysis. For example, refluxing in acetic acid with sodium acetate (as a base) is effective for analogous oxazole derivatives . Key parameters include:

- Temperature : Maintain reflux (~110–120°C) to ensure complete cyclization.

- Reagent Purity : Use anhydrous conditions to avoid side reactions.

- Workup : Acidification to precipitate the carboxylic acid form.

Post-synthesis, recrystallization from ethanol or ethyl acetate improves purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR should show signals for the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.1–4.3 ppm for OCH), aromatic protons (δ ~7.3–7.5 ppm for phenyl), and the oxazole ring (δ ~8.0–8.2 ppm for C5-H) .

- FTIR : Key peaks include C=O (carboxylic acid, ~1700 cm), C-O (ethoxy, ~1250 cm), and aromatic C=C (~1600 cm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ethoxy group .

- Humidity : Keep desiccated (relative humidity <30%) to avoid carboxylic acid dimerization .

- Light Sensitivity : Protect from UV light to prevent photodegradation of the oxazole ring .

Advanced Research Questions

Q. How does the electron-withdrawing ethoxy group influence the reactivity of the oxazole ring in nucleophilic substitution reactions?

- Methodological Answer : The ethoxy group at C5 increases electron density at C4 via resonance, making the carboxylic acid moiety more acidic (pK ~2.5–3.0). This enhances reactivity in:

- Esterification : Use DCC/DMAP in dry DCM to convert to active esters for peptide coupling .

- Metal Coordination : The deprotonated carboxylate can chelate metals (e.g., Cu) for catalytic studies .

Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Regioselectivity Issues : Use NOESY or -DEPT NMR to distinguish between C4 and C5 substituents in ambiguous cases .

- Impurity Identification : Employ LC-MS to detect side products (e.g., ethoxy hydrolysis to hydroxyl derivatives) .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DMSO/water (80:20) and analyzing unit cell parameters .

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays, and what controls are essential?

- Methodological Answer :

- Assay Design : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor hydrolase inhibition.

- Controls : Include a known inhibitor (e.g., E-64 for cysteine proteases) and a carboxylate-free oxazole analog to isolate the carboxylic acid’s role .

- IC Determination : Perform dose-response curves in triplicate, accounting for solvent effects (DMSO <1% v/v) .

Eigenschaften

IUPAC Name |

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAJTWXRSXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469603 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54644-12-1 | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.